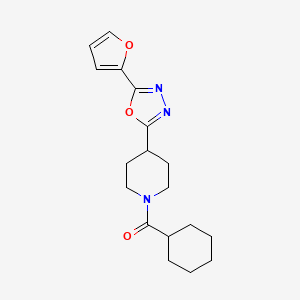

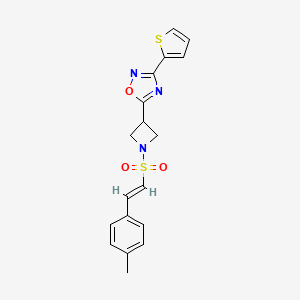

![molecular formula C15H13ClN4O3 B2420413 Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate CAS No. 895018-83-4](/img/structure/B2420413.png)

Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate” is a chemical compound with the molecular formula C15H13ClN4O3. It is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a one-pot multicomponent reaction of 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by spectroscopic methods . The compound has a molecular weight of 332.74.Chemical Reactions Analysis

The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps .科学的研究の応用

Synthesis Methods

Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate and its derivatives are synthesized through various chemical reactions involving different reagents and conditions. The compound ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, closely related to the chemical , was synthesized by heating 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d] pyrimidine and diethyl malonate under reflux. The structure of the synthesized compound was confirmed using elemental analysis, IR, 1H-NMR, and mass spectral data (Farghaly & Gomha, 2011).

Biological and Enzymatic Activities

Various derivatives of this compound have been synthesized and studied for their biological and enzymatic activities. Some derivatives have been evaluated for their in vitro antimicrobial and anticancer activity. For instance, compounds exhibited higher anticancer activity than doxorubicin as a reference drug, and most of the newly synthesized compounds have shown good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating significant cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Moreover, specific compounds have revealed potent effects on increasing the reactivity of cellobiase, an enzyme involved in the breakdown of certain sugars (Abd & Awas, 2008). These studies indicate the potential applicability of these compounds in biological and enzymatic processes.

作用機序

Target of Action

Similar compounds, such as pyrazolopyrimidines, have been reported to have a wide range of biological activities . They have been associated with antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268), and human leukemia (HL-60) activities .

Mode of Action

It is known that pyrazolopyrimidines, which share a similar structure, interact with various cellular targets and pathways . For instance, some pyrazolopyrimidines have been found to inhibit tyrosine kinases and cyclin-dependent kinases .

Biochemical Pathways

For instance, some pyrazolopyrimidines have been found to inhibit the production of reactive oxygen species (ROS), which are involved in various cellular processes and disease development .

Result of Action

Related compounds have been reported to exhibit various biological activities, including antiviral, antimicrobial, antitumor, and antioxidant activities .

将来の方向性

The compound is part of a series of molecules that have been designed and synthesized as novel CDK2 targeting compounds . These compounds have shown significant anti-proliferative activity against certain cancer cell lines . Future research could focus on further investigating the potential of these compounds as cancer therapeutics .

生化学分析

Biochemical Properties

For instance, they have been reported to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Cellular Effects

Related pyrazolopyrimidines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, they have been linked to the overexpression of reactive oxygen species (ROS) under cellular damage, which can negatively affect different cellular components .

Molecular Mechanism

Related pyrazolopyrimidines have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related pyrazolopyrimidines have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .

Dosage Effects in Animal Models

Related pyrazolopyrimidines have been tested for their effects on the swimming performance, lipid peroxidation, and acetylcholinesterase (AChE) activity in the brain of rainbow trout .

Metabolic Pathways

Related pyrazolopyrimidines have been reported to interact with various enzymes and cofactors .

Transport and Distribution

Related pyrazolopyrimidines have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .

Subcellular Localization

Related pyrazolopyrimidines have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .

特性

IUPAC Name |

ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O3/c1-2-23-13(21)8-19-9-17-14-12(15(19)22)7-18-20(14)11-5-3-4-10(16)6-11/h3-7,9H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOUCDYUBCANCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

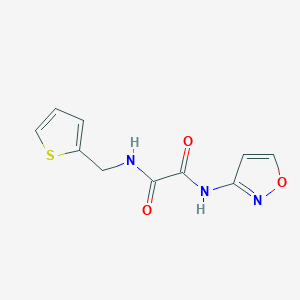

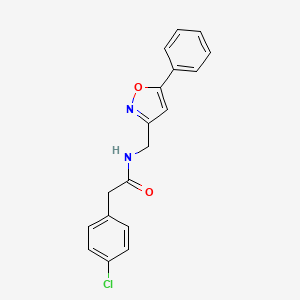

![1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2420331.png)

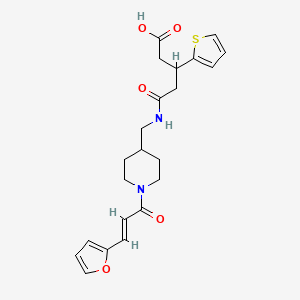

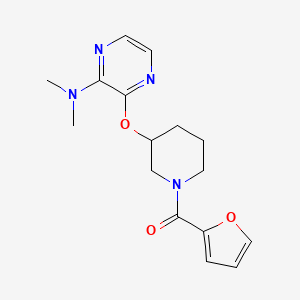

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2420334.png)

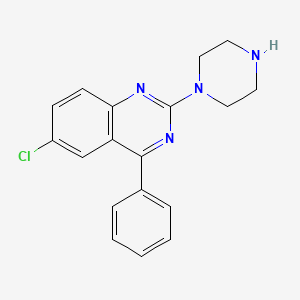

![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)

![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2420344.png)

![1-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2420346.png)

![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2420350.png)